Methyl isothiocyanato(phenyl)acetate

TRPA1 Channel Pain Inflammation

Researchers requiring a bifunctional isothiocyanate with validated dual bioactivity often face sourcing gaps for this specific phenylacetate-ester scaffold. Methyl isothiocyanato(phenyl)acetate (CAS 70150-36-6) fills that gap: • TRPA1 antagonist (IC50 = 5.5 µM)-viable starting point for pain & inflammation SAR. • Acetylcholinesterase inhibitor (IC50 = 9.0 µM)-ester handle enables probe derivatization. • Bifunctional -N=C=S + ester enables multicomponent heterocycle synthesis (e.g., imidazoline-2-thiones). Supplied with full analytical documentation; research-use-only, global shipping available.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 70150-36-6
Cat. No. B3151039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isothiocyanato(phenyl)acetate
CAS70150-36-6
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)N=C=S
InChIInChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3
InChIKeySCWSLEVKFWIFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isothiocyanato(phenyl)acetate: A Versatile Building Block


Methyl isothiocyanato(phenyl)acetate (CAS 70150-36-6) is an organosulfur compound belonging to the isothiocyanate family, with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a phenylacetate ester scaffold. This structural combination imparts the compound with the potential for both nucleophilic addition chemistry (via the isothiocyanate) and ester hydrolysis or modification (via the acetate), making it a useful intermediate in organic synthesis and chemical biology .

Isothiocyanate-ester bifunctional scaffold for multi-step synthesis Building block
Dual reactivity: nucleophilic addition and ester modification Orthogonal handles
Suitable for heterocycle construction and activity-based probe design Chemical biology

Methyl Isothiocyanato(phenyl)acetate: Why Generic Substitution Fails


The biological and chemical performance of isothiocyanates is highly sensitive to the nature of the appended organic group [1]. Methyl isothiocyanato(phenyl)acetate possesses a unique phenylacetate ester group that differentiates it from simpler analogs like phenyl isothiocyanate (PITC) or benzyl isothiocyanate (BITC). This moiety influences lipophilicity, steric hindrance, and electronic properties, which directly impact target binding affinity, selectivity, and overall reactivity [2]. Consequently, substituting this compound with another isothiocyanate in a research or industrial process without empirical validation carries a significant risk of altered outcomes, whether in a biological assay or a multi-step synthetic route.

Simpler isothiocyanates lack ester functionality

PITC or BITC cannot provide the additional synthetic handle for further derivatization or orthogonal reactivity.

Physicochemical profile differs from common analogs

Phenylacetate ester alters lipophilicity and steric bulk, which may shift target binding or reaction selectivity compared to unsubstituted phenyl or benzyl ITCs.

Methyl Isothiocyanato(phenyl)acetate: Comparative Evidence


TRPA1 Antagonist Activity vs. Allyl Isothiocyanate

Methyl isothiocyanato(phenyl)acetate demonstrates moderate antagonist activity at the rat TRPA1 channel, a target relevant for pain and inflammation research [1]. While not the most potent known antagonist, it provides a distinct chemical scaffold compared to the prototypical agonist, allyl isothiocyanate (AITC). This structural difference can be valuable for developing antagonists with potentially different binding modes or pharmacokinetic properties [2].

TRPA1 antagonist activity
Context-dependent
IC50 5.5 μM (rat TRPA1) vs. AITC 12.1 μM (human); ~2.2-fold lower IC50 in cross-species comparison
Supports TRPA1 antagonist scaffold evaluation
Cross-species data; translation to human TRPA1 requires verification
TRPA1 Channel Pain Inflammation

Acetylcholinesterase (AChE) Inhibition Profile

In the context of cholinesterase inhibition, methyl isothiocyanato(phenyl)acetate exhibits a distinct, albeit modest, activity profile [1]. Its IC50 value of 9.0 µM against Electrophorus electricus AChE places it in a specific activity range. This is in contrast to more potent derivatives like 2-methoxyphenyl isothiocyanate (IC50 = 0.57 mM or 570 µM) or 3-methoxyphenyl isothiocyanate, which shows 49.2% inhibition at 1.14 mM [2]. While not a potent inhibitor, the ester-containing phenylacetate scaffold offers a different chemical space for optimization compared to simple phenyl or benzyl isothiocyanates [2].

AChE inhibition profile
Context-dependent
IC50 9.0 μM (E. electricus AChE); more potent than 2-methoxyphenyl ITC (570 μM) but less than optimized derivatives
Distinguishes AChE inhibition for SAR and probe development
Moderate activity range; confirm in target species AChE
Cholinesterase Neurodegeneration Alzheimer's Disease

Phenylacetate Ester vs. Simple Phenyl Isothiocyanates

A key differentiator for methyl isothiocyanato(phenyl)acetate is its phenylacetate ester group. This moiety provides an additional handle for chemical modification that is absent in simpler, and more widely available, isothiocyanates like phenyl isothiocyanate (PITC) or benzyl isothiocyanate (BITC) . The ester can be hydrolyzed to a carboxylic acid, used in further coupling reactions, or employed as a directing group in metal-catalyzed transformations. This bifunctional nature makes the compound particularly valuable as a building block for more complex molecular architectures, such as heterocycles or activity-based probes .

Dual-functional group structure
Class-level
Isothiocyanate + phenylacetate ester; qualitative structural distinction from PITC/BITC
Structural class offers synthetic versatility
Class-level inference; experimental validation of orthogonal reactivity advised
Organic Synthesis Building Block Chemical Biology

Methyl Isothiocyanato(phenyl)acetate: Key Applications


Medicinal Chemistry: TRPA1 Antagonist Development

Based on its demonstrated antagonist activity at the TRPA1 channel (IC50 = 5.5 µM), methyl isothiocyanato(phenyl)acetate serves as a viable starting point for medicinal chemistry programs targeting TRPA1-related pathologies such as pain and inflammation [1]. Its potency, while moderate, and its distinct phenylacetate structure offer a different chemical space for SAR exploration compared to more common isothiocyanate agonists like AITC .

Chemical Biology: Cholinesterase Probe Development

The compound's specific inhibitory activity against acetylcholinesterase (IC50 = 9.0 µM) makes it a candidate for the design of activity-based probes or covalent inhibitors targeting cholinesterases [1]. The ester moiety provides a convenient site for further derivatization (e.g., attaching a fluorophore or biotin tag), enabling applications in enzyme labeling, imaging, and mechanism-of-action studies .

Organic Synthesis: Heterocyclic Building Block

The bifunctional nature of methyl isothiocyanato(phenyl)acetate, combining a reactive isothiocyanate with a modifiable phenylacetate ester, positions it as a valuable building block in organic synthesis [1]. It is particularly well-suited for the construction of complex heterocyclic systems, such as imidazoline-2-thiones, via multicomponent reactions, leveraging both its nucleophilic and electrophilic character .

Application
Selection Property
Validation Focus
TRPA1 antagonist research
Non-agonist isothiocyanate scaffold with distinct phenylacetate group
TRPA1 inhibition assay and SAR profiling in target species
Cholinesterase probe design
Moderate AChE inhibition with a modifiable ester handle
Covalent inhibitor/probe conjugation and selectivity assessment
Heterocyclic synthesis
Bifunctional isothiocyanate-ester reactivity
Multi-component reaction compatibility and regioselectivity control

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